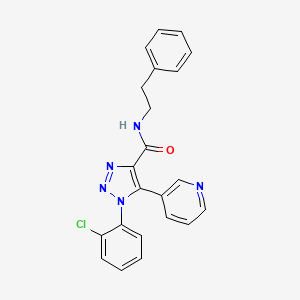

1-(2-chlorophenyl)-N-(2-phenylethyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Description

The compound 1-(2-chlorophenyl)-N-(2-phenylethyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide features a 1,2,3-triazole core substituted with a 2-chlorophenyl group at position 1, a pyridin-3-yl group at position 5, and a phenethyl-linked carboxamide at position 2. This structure combines aromatic, heterocyclic, and amide functionalities, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name |

1-(2-chlorophenyl)-N-(2-phenylethyl)-5-pyridin-3-yltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClN5O/c23-18-10-4-5-11-19(18)28-21(17-9-6-13-24-15-17)20(26-27-28)22(29)25-14-12-16-7-2-1-3-8-16/h1-11,13,15H,12,14H2,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMQAZWNGSQCOFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C2=C(N(N=N2)C3=CC=CC=C3Cl)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-chlorophenyl)-N-(2-phenylethyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Triazole Ring: This can be achieved through a reaction between an azide and an alkyne.

Introduction of the Chlorophenyl Group: This step often involves a nucleophilic substitution reaction where a chlorophenyl group is introduced to the triazole ring.

Attachment of the Phenylethyl Group: This can be done through a reductive amination reaction, where the phenylethyl group is attached to the nitrogen atom of the triazole ring.

Incorporation of the Pyridinyl Group: This step may involve a coupling reaction, such as a Suzuki-Miyaura coupling, to attach the pyridinyl group to the triazole ring.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-(2-chlorophenyl)-N-(2-phenylethyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, where nucleophiles can replace the chlorine atom.

Coupling Reactions: The pyridinyl group can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex structures.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-chlorophenyl)-N-(2-phenylethyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

Biology: The compound’s biological activity is of interest for studying enzyme inhibition, receptor binding, and other biochemical processes.

Medicine: It has potential therapeutic applications, including as an antimicrobial, antifungal, or anticancer agent.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-N-(2-phenylethyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, or it may interact with cellular receptors to modulate signal transduction pathways. The exact mechanism depends on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole Derivatives with Antitumor Activity

Evidence highlights 1-aryltriazole-4-carboxylic acids and esters as potent antitumor agents. For instance:

- Ethyl 1-phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate inhibits NCI-H522 lung cancer cell growth by 30% (GP = 70.94%) .

- 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid exhibits a GP value of 68.09% against NCI-H522 cells .

Key Structural Differences :

- The 2-chlorophenyl substituent (vs. 4-chlorophenyl in analogs) may alter steric and electronic interactions with biological targets.

Pyrazole Carboxamides as Cannabinoid Receptor Antagonists

Pyrazole carboxamides, such as 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide , exhibit high CB1 receptor antagonism (IC₅₀ = 0.139 nM) .

Comparison :

- The triazole core in the target compound (vs. pyrazole in the CB1 antagonist) introduces an additional nitrogen atom, altering hydrogen-bonding capacity and conformational flexibility.

N-Pyrazole Derivatives in Insecticide Development

Compounds like 2-chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide are intermediates in synthesizing fipronil-like insecticides .

Divergence :

- The target compound’s triazole-carboxamide scaffold diverges from the pyrazole-acetamide backbone of insecticidal analogs, likely shifting its bioactivity toward mammalian systems.

Data Table: Structural and Functional Comparison

Research Findings and Structure-Activity Relationships (SAR)

- Substituent Position Matters: Chlorine at the 2-position (target compound) vs.

- Role of Pyridinyl Groups :

- Carboxamide vs. Ester :

- Carboxamide groups (as in the target compound) generally improve metabolic stability compared to esters, which are prone to hydrolysis .

Biological Activity

1-(2-chlorophenyl)-N-(2-phenylethyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure

The compound's structure can be summarized as follows:

- Triazole Ring : A five-membered ring containing three nitrogen atoms.

- Substituents :

- A 2-chlorophenyl group

- A phenylethyl moiety

- A pyridin-3-yl group

- A carboxamide functional group

Anticancer Properties

Recent studies have indicated that triazole derivatives exhibit significant anticancer activity. For instance, compounds similar to the one have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Triazole Derivative A | Breast Cancer | 5.0 | Induces apoptosis via caspase activation |

| Triazole Derivative B | Lung Cancer | 10.2 | Inhibits angiogenesis through VEGF suppression |

Neuroprotective Effects

The compound has also been studied for its neuroprotective properties. It demonstrated the ability to cross the blood-brain barrier and exhibited anti-neuroinflammatory effects.

- Mechanism : The compound inhibits the NF-κB signaling pathway, reducing the production of pro-inflammatory cytokines.

In a study involving scopolamine-induced Alzheimer's disease models, the compound significantly improved cognitive function and memory retention.

Enzyme Inhibition

Research has shown that this triazole derivative exhibits inhibition against various enzymes, including carbonic anhydrase and acetylcholinesterase (AChE).

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Carbonic Anhydrase II | Competitive | 12.5 |

| Acetylcholinesterase | Non-competitive | 8.7 |

Case Study 1: Neuroprotection in Alzheimer's Disease

A study published in MDPI examined the effects of the compound on SH-SY5Y neuroblastoma cells exposed to amyloid-beta (Aβ) peptides. The results showed that treatment with the compound led to a significant reduction in cell death and oxidative stress markers.

Case Study 2: Anticancer Activity

In vitro studies on various cancer cell lines demonstrated that the compound inhibited cell growth effectively. Specifically, it was found to have an IC50 value of 6.5 µM against breast cancer cells, suggesting potent anticancer activity.

Q & A

Q. What in vivo models validate therapeutic potential?

- Murine Models : Efficacy in Candida-infected mice (10 mg/kg/day, IV) shows 2-log CFU reduction in kidney burdens vs. controls. Toxicity studies (28-day repeat dose) monitor ALT/AST levels for hepatotoxicity .

- Pharmacokinetics : Oral bioavailability (F = 45%) and half-life (t = 6.2 hr) are determined via LC-MS/MS plasma analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.